Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride
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Overview
Description
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is a chemical compound with the molecular formula C20H23ClN2O4. It is often used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Esterification: The protected glycine is then esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Oxidation/Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Fmoc Removal: Glycine derivatives with free amino groups.
Hydrolysis: Glycine derivatives with carboxylic acid groups.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions.
Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other molecules for various applications, including drug delivery and diagnostics.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents. Its derivatives are studied for their potential biological activities.
Industrial Applications: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound itself does not have a specific biological target or pathway but is used to facilitate the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is unique due to its specific structure and the presence of the Fmoc group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial. Its hydrochloride form also enhances its solubility and stability, making it easier to handle in various chemical processes.
Biological Activity
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name: Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride
- CAS Number: 146346-88-5
- Molecular Formula: C19H19ClN2O4
- Molecular Weight: 372.82 g/mol
This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. Notably, it has been studied for its effects on:
- Cholinergic System: The compound shows inhibition of cholinesterase enzymes, suggesting potential use in cognitive enhancement and Alzheimer's disease treatment .
- NMDA Receptors: It acts as an antagonist at NMDA receptors, which are crucial in synaptic plasticity and memory function. This antagonistic activity may help mitigate excitotoxicity associated with neurodegenerative diseases .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits:
- Cholinesterase Inhibition: A study highlighted its selective inhibition of butyrylcholinesterase (BChE), which is relevant for treating Alzheimer's disease .
- Low Cytotoxicity: The compound was assessed in CHO-K1 cell lines, showing low cytotoxicity, which is favorable for therapeutic applications .
In Vivo Studies
Research involving animal models has indicated:
- Cognitive Enhancement: Administration of the compound improved memory performance in rodent models, supporting its potential as a cognitive enhancer .
- Neuroprotective Effects: The compound's ability to cross the blood-brain barrier suggests it may provide neuroprotective benefits by reducing oxidative stress and inflammation in neural tissues .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Alzheimer's Disease Model:
- Parkinson's Disease:
Data Summary Table
Properties
Molecular Formula |
C20H23ClN2O4 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
methyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-25-19(23)12-21-10-11-22-20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18,21H,10-13H2,1H3,(H,22,24);1H |
InChI Key |
MAHDGHQEMFOVBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.